4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol
CAS No.: 1311279-04-5
Cat. No.: VC2710746
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-04-5 |
|---|---|
| Molecular Formula | C18H15F3N4O |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 6-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C18H15F3N4O/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26) |
| Standard InChI Key | HARHPEWWQSLQCN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=O)N3)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N4O |
| Molecular Weight | 360.34165 g/mol |
| CAS Number | 1311279-04-5 |
| MDL Number | MFCD19981401 |
| Physical Appearance | Not specified in source |
| Purity | ≥95% |
| Stock Availability | 2-3 weeks |
Synthesis and Preparation
Related Synthetic Methodologies
Examining closely related synthetic procedures provides insight into potential methods for preparing this specific compound. For instance, the general procedure described for related heterocyclic compounds involves the use of palladium catalysts such as chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) in cross-coupling reactions . These reactions typically employ conditions including potassium phosphate as a base, and solvent systems consisting of 1,4-dioxane and water, with reactions conducted at elevated temperatures (approximately 95°C) .
The preparation of related compounds featuring trifluoromethyl substituents on heterocyclic rings, such as 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, has been documented using boronic acid pinacol esters as coupling partners . Post-reaction workup typically involves acid-base extraction followed by chromatographic purification. These methodologies could potentially be adapted for the synthesis of 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol with appropriate modifications to accommodate its specific structural features.
Applications and Research Significance
Research Context
The research context for 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol appears to be primarily in the domain of medicinal chemistry and drug discovery. Its commercial availability with a stated purity of 95%+ suggests its use as a research chemical or potential building block in pharmaceutical development . The compound may serve as an intermediate in drug discovery programs, a tool compound for investigating specific biological pathways, or as a structural template for developing structure-activity relationships in medicinal chemistry efforts.
In contemporary drug discovery, compounds with similar structural features are often explored in fragment-based drug design approaches, where core scaffolds are modified systematically to optimize potency, selectivity, and pharmacokinetic properties. The presence of this compound in chemical catalogs indicates its potential utility in such research contexts, though specific published research applications remain to be fully elucidated in the scientific literature.
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